5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Uniqueness
5-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a pyrazole and thiadiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N5S/c1-2-16-4(6-13-14-7(12)17-6)3-5(15-16)8(9,10)11/h3H,2H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMULSFPLURHUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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